2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors
Cyclization: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Piperidine Introduction: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a piperidine derivative.
Pyridazinone Formation: The final step involves the formation of the pyridazinone ring, which can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the triazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to N-oxides, while reduction of the triazole ring can produce dihydrotriazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of triazole and piperidine-containing molecules with biological targets. Its structural features make it a useful tool for investigating enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. The triazole ring is known for its bioactivity, and the piperidine ring is a common motif in many pharmaceuticals. This compound could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique structural properties can impart desirable characteristics to these materials, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: This compound is similar in structure but lacks the pyridazinone moiety.
2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one: This compound features a pyrimidinone ring instead of a pyridazinone ring.
2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one: This compound contains a quinazolinone ring instead of a pyridazinone ring.
Uniqueness
The uniqueness of 2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one lies in its combination of the triazole, piperidine, and pyridazinone rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[2-oxo-2-[4-(triazol-2-yl)piperidin-1-yl]ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c20-12-2-1-5-14-18(12)10-13(21)17-8-3-11(4-9-17)19-15-6-7-16-19/h1-2,5-7,11H,3-4,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQRWDUOVIUFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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